Androstenediol

Catalog No.
S567405
CAS No.
521-17-5
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstenediol

CAS Number

521-17-5

Product Name

Androstenediol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Synonyms

5 Androstene 3,17 diol, 5 Androstene 3beta 17beta Diol, 5-Androstene-3,17-diol, 5-Androstene-3beta-17beta-Diol, Androst 5 ene 3 beta,17 beta Diol, Androst 5 ene 3,17 diol, Androst-5-ene-3 beta,17 beta-Diol, Androst-5-ene-3,17-diol, Androstenediol, Bisexovister, delta 5 Androstene 3 beta,17 beta Diol, Delta 5 Androstenediol, delta 5-Androstene-3 beta,17 beta-Diol, Delta 5-Androstenediol, Hermaphrodiol

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C

Metabolism and Androgenic/Estrogenic Activity

  • Biosynthesis and Conversion: Androstenediol is an intermediate in testosterone biosynthesis, produced in the testes and adrenal glands []. It can be converted to testosterone by 3-hydroxysteroid dehydrogenases []. Notably, androstenediol also possesses weak androgenic activity on its own and can be further converted to estrogens like estrone and estradiol through aromatization [].

Research Focus Areas

  • Menopausal Transition: Studies suggest androstenediol, along with other steroid hormones like testosterone, might play a role in compensating for declining estrogen production during the menopausal transition []. This is an active area of research, and further investigation is needed to understand the specific mechanisms and potential therapeutic applications.
  • Phytosterol Conversion: Research is exploring the potential of converting plant-based phytosterols, like sitosterol, into androstenediol. This could offer a potential alternative source for studying and utilizing androstenediol in research settings [].

Safety Considerations

It's crucial to note that androstenediol supplementation is not recommended and can be associated with various health risks, including:

  • Limited Efficacy: Studies have shown inconsistent and often minimal effects of androstenediol supplementation on muscle mass or athletic performance [].
  • Potential for Adverse Effects: Androstenediol supplementation can lead to side effects like liver damage, increased risk of cardiovascular disease, and hormonal imbalances [].

Androstenediol, also known as 5-androstenediol or androst-5-ene-3β,17β-diol, is a steroid hormone that serves as an important intermediate in the biosynthesis of testosterone from dehydroepiandrosterone. It is primarily produced in the adrenal glands and testes and is characterized by the chemical formula C19H30O2C_{19}H_{30}O_{2} with a molar mass of approximately 290.447 g/mol . As an endogenous weak androgen and estrogen, androstenediol exhibits lower androgenic activity compared to its related compounds, such as androstenedione and testosterone .

  • Conversion to testosterone: 3β-HSD in various tissues like testes and peripheral tissues converts androstenediol to testosterone, which plays a crucial role in male sexual development and function, muscle growth, and bone metabolism.
  • Conversion to estrone: 17β-HSD in adipose tissue and other peripheral tissues converts androstenediol to estrone, a weaker estrogen but still important for some estrogenic effects in females, particularly after menopause.

The specific conversion pathway and the resulting hormonal effects depend on the tissue type, enzyme activity, and individual factors.

  • Androgenic effects: In females, high levels can cause symptoms like acne, voice deepening, and hirsutism (excessive body hair growth).
  • Estrogenic effects: Both men and women may experience gynecomastia (breast enlargement in males) due to the conversion to estrone.
  • Liver damage: High intake can stress the liver, responsible for metabolizing androstenediol.

Androstenediol is synthesized through the reduction of dehydroepiandrosterone by 17-hydroxysteroid dehydrogenases. This process involves the conversion of the 17-keto group into a hydroxyl group. Subsequently, androstenediol can be converted into testosterone through the oxidation of its 3-beta hydroxyl group to a 3-keto group via 3-hydroxysteroid dehydrogenases . The following reactions summarize this pathway:

  • Conversion from Dehydroepiandrosterone:
    Dehydroepiandrosterone17 hydroxysteroid dehydrogenasesAndrostenediol\text{Dehydroepiandrosterone}\xrightarrow{17\text{ hydroxysteroid dehydrogenases}}\text{Androstenediol}
  • Conversion to Testosterone:
    Androstenediol3 hydroxysteroid dehydrogenasesTestosterone\text{Androstenediol}\xrightarrow{3\text{ hydroxysteroid dehydrogenases}}\text{Testosterone}

Androstenediol has been shown to possess both androgenic and estrogenic properties, albeit to a lesser extent than testosterone. It functions as a direct metabolite of dehydroepiandrosterone and has been found to stimulate the immune system . In terms of relative androgenicity, androstenediol exhibits approximately 1.4% of the androgenicity of dehydroepiandrosterone, 0.54% of that of androstenedione, and 0.21% compared to testosterone . Its interaction with estrogen receptors indicates that it may have significant effects on hormonal regulation in various tissues.

The synthesis of androstenediol can be achieved through several methods:

  • Natural Extraction:
    • Isolated from human adrenal glands or testes.
  • Chemical Synthesis:
    • Synthetic pathways often involve the reduction of androstenedione or dehydroepiandrosterone using specific reducing agents.
  • Biotechnological Approaches:
    • Microbial fermentation processes can also be utilized for producing androstenediol from plant sterols or other steroid precursors.

Androstenediol interacts with various hormones and medications:

  • Estrogens: Co-administration may lead to elevated estrogen levels, which could exacerbate hormone-sensitive conditions like breast cancer .
  • Testosterone: Concurrent use with testosterone supplements can result in excessive testosterone levels, increasing the risk of side effects associated with high testosterone .
  • Corticosteroids: There is potential for increased risk of edema formation when combined with corticosteroids like corticotropin zinc hydroxide .

Androstenediol shares structural and functional similarities with several other steroid hormones. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaAndrogenic ActivityEstrogenic ActivityKey Characteristics
AndrostenedioneC19H26O2C_{19}H_{26}O_{2}Higher than AndrostenediolLowPrecursor to testosterone
TestosteroneC19H28O2C_{19}H_{28}O_{2}HighLowPrimary male sex hormone
DehydroepiandrosteroneC19H28O2C_{19}H_{28}O_{2}ModerateLowPrecursor to both estrogens and androgens
EstradiolC18H24O2C_{18}H_{24}O_{2}Very lowHighPrimary female sex hormone

Uniqueness of Androstenediol:

  • Acts as both an androgen and estrogen but has significantly lower potency compared to testosterone and estradiol.
  • Functions primarily as an intermediate in steroidogenesis rather than a primary active hormone.

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

LogP

3.55 (LogP)

UNII

95PS51EMXY

Other CAS

521-17-5

Wikipedia

Androstenediol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Modify: 2023-08-15

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